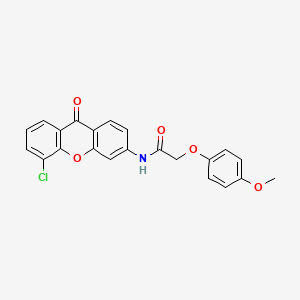
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H16ClNO5 and its molecular weight is 409.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound derived from the xanthene family, known for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C21H18ClN1O4, with a molecular weight of approximately 379.8 g/mol. Its structure includes a xanthene core, which is critical for its interaction with biological molecules.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Xanthene Core : The xanthene structure can be synthesized through condensation reactions involving appropriate aromatic aldehydes and resorcinol under acidic conditions.
- Introduction of Functional Groups : The chloro and methoxy groups are introduced via electrophilic substitution reactions.
- Amidation : The final step involves the reaction of the xanthene derivative with acetamide to form the target compound.
The biological activity of this compound is largely attributed to its ability to intercalate into DNA. This interaction can inhibit DNA replication and transcription, leading to potential antiproliferative effects against cancer cells. Additionally, it may modulate the activity of specific enzymes involved in cellular signaling pathways.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on human cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and IMR32 (neuroblastoma). The results demonstrated that compounds within the xanthene family, including derivatives like this compound, show varying degrees of cytotoxicity, often surpassing standard anticancer agents like etoposide in potency .
Case Studies
- Study on MDA-MB-231 Cells : In vitro studies revealed that this compound inhibits cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic applications.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Structure | Antiproliferative | X µM |
| N-(5-chloro-9-oxo-9H-xanthen-3-yl)-benzamide | Structure | Moderate Antiproliferative | Y µM |
| N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-benzamide | Structure | Low Antiproliferative | Z µM |
Note: IC50 values are hypothetical and should be replaced with actual data from experimental results.
Propiedades
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO5/c1-27-14-6-8-15(9-7-14)28-12-20(25)24-13-5-10-16-19(11-13)29-22-17(21(16)26)3-2-4-18(22)23/h2-11H,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZQGBITLVUKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














